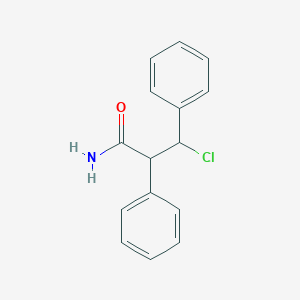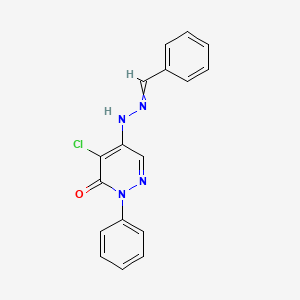![molecular formula C11H21NO5 B13995166 Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate CAS No. 132629-33-5](/img/structure/B13995166.png)
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and an ethoxyacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate typically involves the reaction of ethyl bromoacetate with 2-[(tert-butoxycarbonyl)amino]ethanol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The ethoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Deprotection: Yields the free amine and carbon dioxide.
Substitution: Produces various substituted ethoxyacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of prodrugs and drug delivery systems.
Industry: Applied in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {2-[(tert-butoxycarbonyl)amino]ethyl}acetate
- Methyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate
- Ethyl {2-[(tert-butoxycarbonyl)amino]propoxy}acetate
Uniqueness
This compound is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxy group offers flexibility in substitution reactions, while the tert-butoxycarbonyl group ensures effective protection of the amino group during synthesis.
Properties
CAS No. |
132629-33-5 |
|---|---|
Molecular Formula |
C11H21NO5 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]acetate |
InChI |
InChI=1S/C11H21NO5/c1-5-16-9(13)8-15-7-6-12-10(14)17-11(2,3)4/h5-8H2,1-4H3,(H,12,14) |
InChI Key |
JGDJDRSVDKZPGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13995096.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)

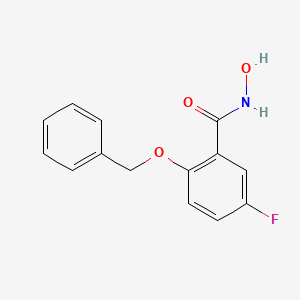
![3-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,2,4-oxadiazole](/img/structure/B13995121.png)
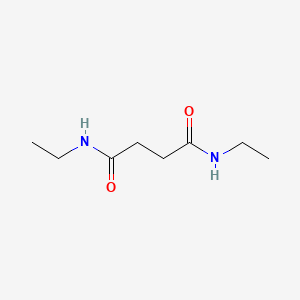
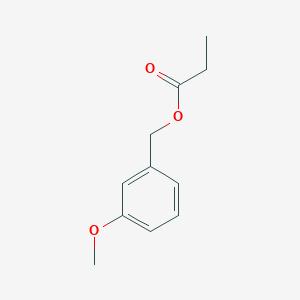
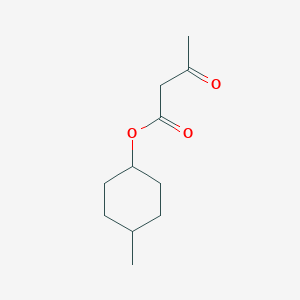
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)

